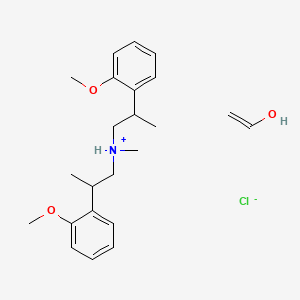
Diphenethylamine, o,o'-dimethoxy-N,alpha,alpha'-trimethyl-, hydrochloride, vinyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2-(2-methoxyphenyl)propyl]-methylazanium; ethenol; chloride: is a chemical compound with the molecular formula C23H34ClNO3 and a molecular weight of 407.97 g/mol . It is known for its complex structure, which includes a methylazanium core and methoxyphenyl groups. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[2-(2-methoxyphenyl)propyl]-methylazanium; ethenol; chloride typically involves the reaction of 2-(2-methoxyphenyl)propylamine with methyl iodide to form the corresponding methylated amine. This intermediate is then reacted with hydrochloric acid to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Catalyst: None required
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactants: 2-(2-methoxyphenyl)propylamine, methyl iodide, hydrochloric acid
Reaction Time: Several hours to ensure complete conversion
Purification: Crystallization or distillation to obtain pure bis[2-(2-methoxyphenyl)propyl]-methylazanium; ethenol; chloride
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide or cyanide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Sodium hydroxide in aqueous solution
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of alcohols or nitriles
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of complex molecules.
- Acts as a catalyst in certain polymerization reactions.
Biology:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine:
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry:
- Utilized in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mechanism of Action
The mechanism of action of bis[2-(2-methoxyphenyl)propyl]-methylazanium; ethenol; chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neurological functions.
Comparison with Similar Compounds
- 2-(2-methoxyphenyl)-N-methylpropan-1-aminium chloride
- 2-(2-methoxyphenyl)propylamine
- N-methyl-2-(2-methoxyphenyl)propan-1-amine
Uniqueness:
- Bis[2-(2-methoxyphenyl)propyl]-methylazanium; ethenol; chloride has a unique structure that allows it to form stable complexes with various molecules, making it highly versatile in different applications.
- Compared to similar compounds, it exhibits enhanced stability and reactivity, which makes it more effective in certain chemical and biological processes.
Properties
CAS No. |
102107-30-2 |
|---|---|
Molecular Formula |
C23H34ClNO3 |
Molecular Weight |
408.0 g/mol |
IUPAC Name |
bis[2-(2-methoxyphenyl)propyl]-methylazanium;ethenol;chloride |
InChI |
InChI=1S/C21H29NO2.C2H4O.ClH/c1-16(18-10-6-8-12-20(18)23-4)14-22(3)15-17(2)19-11-7-9-13-21(19)24-5;1-2-3;/h6-13,16-17H,14-15H2,1-5H3;2-3H,1H2;1H |
InChI Key |
MIYLCYSFOYUGGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[NH+](C)CC(C)C1=CC=CC=C1OC)C2=CC=CC=C2OC.C=CO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















